

A Technical Guide to Diethyl ethyl(1-methylbutyl)malonate

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Compound of Interest		
Compound Name:	Diethyl (1-methylbutyl)malonate	
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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Diethyl ethyl(1-methylbutyl)malonate, a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. It covers nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and subsequent use in drug manufacturing.

Nomenclature and Identification

The nomenclature for this compound can be ambiguous. The user's query "**Diethyl (1-methylbutyl)malonate**" could refer to a malonic ester with a single substitution (CAS 117-47-5). However, in the context of drug development, particularly for barbiturates like pentobarbital, the relevant compound is a dialkylated malonate with both an ethyl and a 1-methylbutyl group attached to the alpha-carbon. This guide focuses on the latter, more technically precise and pharmaceutically significant compound: Diethyl ethyl(1-methylbutyl)malonate.

A comprehensive list of its synonyms and chemical identifiers are presented below for clarity and to aid in literature searches.



Identifier Type	Value
Compound Name	Diethyl ethyl(1-methylbutyl)malonate
CAS Number	76-72-2[1]
IUPAC Name	diethyl 2-ethyl-2-pentan-2-ylpropanedioate[2][3]
Molecular Formula	C14H26O4[1]
EINECS	200-981-7[1]
Synonyms	Ethyl(1-methylbutyl)-malonic Acid Diethyl Ester[1][3][4]
Ethyl(α-methylbutyl)-malonic Acid Diethyl Ester[4]	
2-Ethyl-2-(1-methylbutyl)-malonic acid diethyl ester[2]	
Propanedioic acid, 2-ethyl-2-(1-methylbutyl)-, 1,3-diethyl ester[1][2]	
NSC 10824[4]	_

Physicochemical Properties

The physical and chemical properties of Diethyl ethyl(1-methylbutyl)malonate are critical for its handling, reaction optimization, and purification. The following table summarizes its key quantitative data.



Property	Value	Source(s)
Molecular Weight	258.35 g/mol	[1]
Appearance	Colorless liquid with a fruity odor	[2]
Boiling Point	267.6 °C at 760 mmHg	[1]
Density	0.967 g/cm ³	[1]
Flash Point	114.2 °C	[1]
Refractive Index	1.44	[1]
Vapor Pressure	0.00808 mmHg at 25°C	[1][2]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate. Miscible with ethanol and ether; very soluble in acetone and benzene.	[1][4]
Storage Temperature	Refrigerator	[1]

Core Synthetic Applications and Protocols

Diethyl ethyl(1-methylbutyl)malonate is a cornerstone intermediate in the malonic ester synthesis of various complex molecules, most notably barbiturate drugs.[2][5] Its dialkylated structure allows for the creation of quaternary carbon centers, a common feature in pharmacologically active compounds.

The compound is typically prepared via a sequential, two-step alkylation of a malonic ester, a classic method in organic chemistry.[4]

Experimental Protocol:

• First Alkylation (Ethylation): Diethyl malonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to deprotonate the acidic α-carbon, forming a resonance-stabilized enolate.[6] An ethylating agent, such as ethyl bromide, is then added to the

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solution. The enolate acts as a nucleophile, attacking the ethyl bromide in an SN2 reaction to yield diethyl ethylmalonate.[6]

- Second Alkylation (1-methylbutylation): The resulting diethyl ethylmalonate is subjected to a second, similar alkylation sequence. It is treated again with a base like sodium ethoxide to form a new enolate.[7]
- Reaction with Alkylating Agent: An appropriate 1-methylbutylating agent, such as 2-bromopentane or pentan-2-yl methanesulfonate, is introduced to the reaction mixture.[1][7]
 The enolate displaces the leaving group to form Diethyl ethyl(1-methylbutyl)malonate.
- Purification: The final product is typically purified from the reaction mixture through rectification under vacuum to remove unreacted starting materials and byproducts.[7]

Sequential alkylation for the synthesis of the title compound.

The most significant application of Diethyl ethyl(1-methylbutyl)malonate in drug development is its role as the direct precursor to pentobarbital, a short-acting barbiturate used as a sedative and hypnotic.[8][9] The synthesis involves a condensation reaction with urea.

Experimental Protocol:

- Base-Catalyzed Condensation: 129.2 g of Diethyl ethyl(1-methylbutyl)malonate and 60.6 g of urea are added to a methanol solution containing a strong base, such as sodium methoxide (139.7 g of a 29% w/w solution).[8]
- Reaction and Solvent Removal: The mixture is heated to between 60-85°C. The reaction proceeds via a nucleophilic attack of the urea nitrogens on the ester carbonyls, followed by cyclization to form the barbiturate ring.[8] Methanol and ethanol are removed by distillation, eventually heating to 135-140°C, followed by evaporation under reduced pressure to yield the sodium salt of pentobarbital.[8][10]
- Acidification and Precipitation: The resulting residue is dissolved in cold water (517 g) and may be decolorized with activated carbon.[8] The solution is then acidified with hydrochloric acid to a pH of 3-4. This protonates the barbiturate salt, causing the free acid form (pentobarbital) to precipitate out of the solution.[8][10]



• Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from an aqueous ethanol solution to yield high-purity pentobarbital (m.p. 127-130°C).[8][10]

Condensation reaction for the synthesis of Pentobarbital.

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